Hexanohydroxamic acid

Description

The exact mass of the compound Hexanamide, N-hydroxy- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Hexanohydroxamic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hexanohydroxamic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

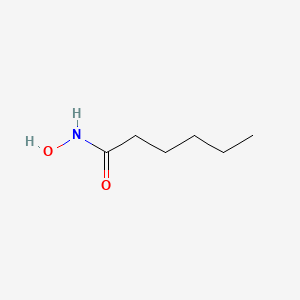

IUPAC Name |

N-hydroxyhexanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-2-3-4-5-6(8)7-9/h9H,2-5H2,1H3,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWPKDESKJMMUSR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9063405 |

Source

|

| Record name | Hexanamide, N-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4312-93-0 |

Source

|

| Record name | N-Hydroxyhexanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4312-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexanohydroxamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004312930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanamide, N-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanamide, N-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexanohydroxamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXANOHYDROXAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72TN2MYC5S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Hexanohydroxamic acid mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of Hexanohydroxamic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Hexanohydroxamic acid belongs to the hydroxamate class of small molecules, a group that has garnered significant attention for its therapeutic potential, particularly in oncology. As a structural analog of well-characterized compounds like suberoylanilide hydroxamic acid (SAHA, Vorinostat), its primary mechanism of action is the inhibition of histone deacetylase (HDAC) enzymes. This guide provides a detailed exploration of the biochemical and cellular mechanisms through which hexanohydroxamic acid exerts its effects. We will dissect its molecular interaction with HDACs, the downstream consequences on histone and non-histone protein acetylation, and the resulting cellular fates, such as cell cycle arrest and apoptosis. Furthermore, this document serves as a practical resource by providing detailed, field-proven protocols for key experiments essential for studying its activity, alongside a discussion of potential HDAC-independent effects.

Introduction: The Epigenetic Landscape and the Role of HDACs

Gene expression in eukaryotic cells is intricately regulated not just by the DNA sequence itself, but also by a dynamic layer of chemical modifications to both DNA and its associated histone proteins. This "epigenetic" control allows for differential gene expression across various cell types and in response to environmental stimuli. One of the most critical and reversible histone modifications is the acetylation of lysine residues on the N-terminal tails of histone proteins.[1]

This process is governed by the opposing activities of two enzyme families:

-

Histone Acetyltransferases (HATs): These enzymes transfer an acetyl group from acetyl-CoA to the ε-amino group of lysine residues. This neutralizes the positive charge of the lysine, weakening the electrostatic interaction between the histones and the negatively charged DNA backbone. The result is a more relaxed, open chromatin structure known as "euchromatin," which is generally associated with active gene transcription.[2]

-

Histone Deacetylases (HDACs): Conversely, HDACs catalyze the removal of these acetyl groups.[1] This restores the positive charge on the lysine residues, leading to a more compact chromatin structure ("heterochromatin") that represses gene transcription.[3]

In many diseases, particularly cancer, the balance between HAT and HDAC activity is disrupted, often leading to the silencing of critical genes such as tumor suppressors.[4][5] Small molecule inhibitors of HDACs have therefore emerged as a promising therapeutic strategy to restore normal patterns of gene expression and induce anti-tumor effects.[2][3]

The Core Mechanism: Inhibition of Zinc-Dependent HDACs

Hexanohydroxamic acid, like other hydroxamate-based inhibitors, targets the zinc-dependent classes of HDACs (Class I, II, and IV). The catalytic mechanism of these enzymes requires a Zn²⁺ ion within the active site to activate a water molecule, which then hydrolyzes the acetyl-lysine substrate.[6]

The inhibitory action of hexanohydroxamic acid is centered on its hydroxamic acid moiety (-CONHOH). This functional group acts as a powerful chelating agent for the catalytic Zn²⁺ ion.[7][8]

The general structure of a hydroxamate inhibitor can be broken down into three key components:

-

Zinc-Binding Group (ZBG): The hydroxamic acid head, which directly coordinates with the Zn²⁺ ion.

-

Linker: An aliphatic or aromatic chain (the "hexano" portion in this case) that occupies the catalytic tunnel of the enzyme.

-

Cap Group: A surface recognition motif that interacts with residues at the rim of the active site, contributing to inhibitor potency and isoform selectivity.[1]

The interaction is a high-affinity, bidentate coordination where the carbonyl oxygen and the hydroxyl oxygen of the deprotonated hydroxamate form an exceptionally stable five-membered ring with the zinc ion.[1][6] This chelation effectively blocks the substrate-binding pocket and prevents the enzyme from performing its catalytic function.

Quantitative Potency of Hydroxamate Inhibitors

The potency of HDAC inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀). These values vary depending on the specific HDAC isoform and the assay conditions. While specific data for hexanohydroxamic acid is not as widely published as for its close analog SAHA, the following table provides representative IC₅₀ values for SAHA to illustrate the typical potency range of this inhibitor class.

| HDAC Isoform | Class | Representative IC₅₀ (nM) for SAHA |

| HDAC1 | I | 31 |

| HDAC2 | I | 43 |

| HDAC3 | I | 26 |

| HDAC8 | I | 460 |

| HDAC6 | IIb | 10 |

| HDAC10 | IIb | 40 |

Data compiled from various literature sources. Actual values may vary based on experimental setup.

Potential for HDAC-Independent Mechanisms

While HDAC inhibition is the primary mechanism of action, it is crucial for researchers to recognize that the hydroxamic acid moiety itself has chemical properties that can lead to biological effects independent of HDACs. Some studies have shown that certain hydroxamate-based compounds can protect neurons from oxidative stress. [9][10]This neuroprotective effect appears to be linked to the metal-chelating ability of the hydroxamic acid, which can sequester redox-active metal ions and reduce the generation of reactive oxygen species. [9][10]When studying these compounds, especially in models of neurodegeneration or oxidative stress, it is essential to use inactive structural analogs that retain metal-chelating properties but do not inhibit HDACs to dissect the true mechanism of action. [9][11]

Key Experimental Protocols

To validate the mechanism of action of hexanohydroxamic acid, a series of well-controlled experiments are required. The following protocols provide a robust framework for this investigation.

Protocol: In Vitro HDAC Activity Assay

This protocol determines the direct inhibitory effect of the compound on HDAC enzymatic activity, allowing for the calculation of an IC₅₀ value.

Principle: A fluorogenic substrate containing an acetylated lysine is incubated with a recombinant HDAC enzyme. Deacetylation by the HDAC allows a developer solution to cleave the deacetylated substrate, releasing a fluorescent molecule. The fluorescence intensity is proportional to HDAC activity.

Materials:

-

Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC6)

-

Fluorogenic HDAC substrate (e.g., Fluor-de-Lys®)

-

HDAC Assay Buffer

-

Developer solution

-

Hexanohydroxamic acid (stock solution in DMSO)

-

Trichostatin A or SAHA (positive control inhibitor)

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare Inhibitor Dilutions: Create a serial dilution of hexanohydroxamic acid in HDAC Assay Buffer. Include a "no inhibitor" control (DMSO vehicle) and a positive control inhibitor.

-

Enzyme Reaction:

-

To each well of the 96-well plate, add 25 µL of the inhibitor dilution (or control).

-

Add 25 µL of diluted recombinant HDAC enzyme to all wells except the "no enzyme" blank.

-

Add 25 µL of HDAC Assay Buffer to the blank wells.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

-

Start Reaction: Add 25 µL of the fluorogenic HDAC substrate to all wells.

-

Incubate: Incubate the plate at 37°C for 60 minutes, protected from light.

-

Stop and Develop: Add 50 µL of Developer solution (containing a protease to cleave the substrate and Trichostatin A to stop the HDAC reaction) to each well.

-

Incubate: Incubate at room temperature for 15 minutes, protected from light.

-

Read Fluorescence: Measure the fluorescence using a plate reader (e.g., Excitation: 360 nm, Emission: 460 nm).

-

Data Analysis: Subtract the blank reading from all wells. Plot the percentage of HDAC activity versus the log of the inhibitor concentration. Fit the data with a dose-response curve to determine the IC₅₀ value.

Protocol: Western Blot for Acetylated Histones

This protocol assesses the target engagement of the compound in a cellular context by measuring the accumulation of acetylated histones.

Principle: Cells are treated with hexanohydroxamic acid. Total protein is extracted, separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for acetylated histones (e.g., Acetyl-Histone H3, Acetyl-Histone H4) and total histones (as a loading control).

Materials:

-

Cancer cell line (e.g., HCT116, HeLa)

-

Cell culture medium and supplements

-

Hexanohydroxamic acid

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-Acetyl-Histone H3 (Lys9), Rabbit anti-Histone H3, Mouse anti-β-Actin.

-

Secondary antibodies: HRP-conjugated Goat anti-Rabbit IgG, HRP-conjugated Goat anti-Mouse IgG.

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of hexanohydroxamic acid (e.g., 0, 0.5, 1, 5, 10 µM) for a set time (e.g., 24 hours).

-

Protein Extraction: Wash cells with ice-cold PBS. Lyse the cells on ice with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.

-

Western Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-AcH3 at 1:1000, anti-H3 at 1:2000) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane 3 times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

-

Washing: Repeat the wash step.

-

Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system. The intensity of the acetylated histone band should increase with drug concentration, while the total histone or β-Actin band should remain constant.

Conclusion and Future Directions

Hexanohydroxamic acid exerts its primary biological effects through the potent inhibition of zinc-dependent histone deacetylases. Its mechanism, rooted in the chelation of the active site's catalytic zinc ion, leads to the hyperacetylation of histone and non-histone proteins. This, in turn, remodels the cellular landscape, altering gene expression and protein function to induce powerful anti-proliferative outcomes like cell cycle arrest and apoptosis, particularly in cancer cells. While this HDAC-centric mechanism is well-established, researchers should remain cognizant of potential off-target or HDAC-independent effects stemming from the compound's inherent metal-chelating properties. Future research should focus on defining its isoform selectivity profile, clarifying its effects on the non-histone acetylome, and exploring its therapeutic potential in combination with other agents to enhance efficacy and overcome resistance.

References

- HDAC/HAT Function Assessment and Inhibitor Development : Methods and Protocols. (n.d.). SpringerLink.

- Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes. (n.d.). National Institutes of Health (NIH).

- Hydroxamate-based Histone Deacetylase Inhibitors Can Protect Neurons from Oxidative Stress via an HDAC-independent Catalase-like Mechanism. (n.d.). National Institutes of Health (NIH).

- Application Notes and Protocols for In Vivo Animal Studies of a Novel HDAC Inhibitor. (n.d.). Benchchem.

-

Role of Hydroxamate-Based Histone Deacetylase Inhibitors (Hb-HDACIs) in the Treatment of Solid Malignancies. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]

-

Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. (n.d.). National Institutes of Health (NIH). Retrieved January 11, 2026, from [Link]

-

A combined approach for the study of histone deacetylase inhibitors. (n.d.). Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]

-

Hydroxamic Acid-Based Histone Deacetylase (HDAC) Inhibitors Can Mediate Neuroprotection Independent of HDAC Inhibition. (n.d.). Touro Scholar. Retrieved January 11, 2026, from [Link]

-

A Review on Molecular Docking on HDAC Isoforms: Novel Tool for Designing Selective Inhibitors. (n.d.). National Institutes of Health (NIH). Retrieved January 11, 2026, from [Link]

-

Effects of N-methyl hexanoylhydroxamic acid (NMHH) and myoglobin on endothelial damage by hydrogen peroxide. (n.d.). National Institutes of Health (NIH). Retrieved January 11, 2026, from [Link]

-

Hydroxamic acid derivatives as HDAC1, HDAC6 and HDAC8 inhibitors with antiproliferative activity in cancer cell lines. (n.d.). National Institutes of Health (NIH). Retrieved January 11, 2026, from [Link]

-

HDAC/HAT Function Assessment and Inhibitor Development. (n.d.). Universitätsmedizin Mainz. Retrieved January 11, 2026, from [Link]

-

Hydroxamic acid. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]

-

Hydroxamic Acids: A Unique Family of Chemicals with Multiple Biological Activities. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

-

Synthesis/biological evaluation of hydroxamic acids and their prodrugs as inhibitors for Botulinum neurotoxin A light chain. (n.d.). National Institutes of Health (NIH). Retrieved January 11, 2026, from [Link]

-

Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. (n.d.). ACS Publications. Retrieved January 11, 2026, from [Link]

-

Hydroxamic Acid-Based Histone Deacetylase (HDAC) Inhibitors Bearing a Pyrazole Scaffold and a Cinnamoyl Linker. (n.d.). National Institutes of Health (NIH). Retrieved January 11, 2026, from [Link]

-

THE ROLE OF HYDROXAMIC ACIDS IN BIOCHEMICAL PROCESSES. (n.d.). JournalAgent. Retrieved January 11, 2026, from [Link]

-

The histone deacetylase inhibitor suberoylanilide hydroxamic acid induces apoptosis via induction of 15-lipoxygenase-1 in colorectal cancer cells. (n.d.). National Institutes of Health (NIH). Retrieved January 11, 2026, from [Link]

-

Structural Requirements of HDAC Inhibitors: SAHA Analogs Functionalized Adjacent to the Hydroxamic Acid. (n.d.). National Institutes of Health (NIH). Retrieved January 11, 2026, from [Link]

-

Hydroxamic Acid-Based Histone Deacetylase (HDAC) Inhibitors Can Mediate Neuroprotection Independent of HDAC Inhibition. (n.d.). National Institutes of Health (NIH). Retrieved January 11, 2026, from [Link]

-

Novel Lipophilic Acetohydroxamic Acid Derivatives Based on Conformationally Constrained Spiro Carbocyclic 2,6-Diketopiperazine Scaffolds with Potent Trypanocidal Activity. (n.d.). National Institutes of Health (NIH). Retrieved January 11, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Hydroxamic acid derivatives as HDAC1, HDAC6 and HDAC8 inhibitors with antiproliferative activity in cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. The histone deacetylase inhibitor suberoylanilide hydroxamic acid induces apoptosis via induction of 15-lipoxygenase-1 in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hydroxamic acid - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Hydroxamate-based Histone Deacetylase Inhibitors Can Protect Neurons from Oxidative Stress via an HDAC-independent Catalase-like Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hydroxamic Acid-Based Histone Deacetylase (HDAC) Inhibitors Can Mediate Neuroprotection Independent of HDAC Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. "Hydroxamic Acid-Based Histone Deacetylase (HDAC) Inhibitors Can Mediat" by Sama Sleiman, Yan-Ling Zhang et al. [touroscholar.touro.edu]

synthesis of Hexanohydroxamic acid from hexanoic acid

An In-depth Technical Guide to the Synthesis of Hexanohydroxamic Acid from Hexanoic Acid

Abstract

This guide provides a comprehensive, field-proven methodology for the synthesis of hexanohydroxamic acid, a molecule of significant interest in medicinal chemistry and materials science. Hydroxamic acids are a critical pharmacophore known for their ability to chelate metal ions, enabling them to modulate various enzymes like histone deacetylases (HDACs) and matrix metalloproteinases.[1][2] This document, designed for researchers and drug development professionals, details a robust two-step synthetic pathway commencing from hexanoic acid. The narrative emphasizes the causality behind experimental choices, ensuring scientific integrity and reproducibility. We will cover the conversion of hexanoic acid to its activated acyl chloride intermediate, followed by a nucleophilic substitution with hydroxylamine to yield the final product. Detailed protocols, safety considerations, characterization techniques, and mechanistic insights are provided to create a self-validating and authoritative guide.

Synthetic Strategy and Mechanistic Considerations

The conversion of a carboxylic acid to a hydroxamic acid is a cornerstone transformation in organic synthesis. While several methods exist, including direct coupling, the most reliable and scalable approach for substrates like hexanoic acid involves a two-step process. This strategy ensures high activation of the carboxyl group, leading to efficient and clean conversion.

-

Activation of the Carboxylic Acid: The hydroxyl group of a carboxylic acid is a poor leaving group. Therefore, the first step involves converting hexanoic acid into a more reactive acyl derivative. The formation of an acyl chloride (hexanoyl chloride) using a chlorinating agent like thionyl chloride (SOCl₂) is the preferred method due to its efficacy and the convenient removal of byproducts (SO₂ and HCl) as gases.[3]

-

Nucleophilic Acyl Substitution: The highly electrophilic hexanoyl chloride is then reacted with hydroxylamine (NH₂OH). Hydroxylamine is a potent nucleophile, a phenomenon partly attributed to the "alpha effect," where the presence of an adjacent atom with a lone pair (oxygen) enhances the nucleophilicity of the nitrogen atom.[4] This reaction proceeds via a classic nucleophilic acyl substitution mechanism to form the target hexanohydroxamic acid.

The overall workflow is depicted below.

Mechanistic Pathway

The reaction mechanism involves two distinct nucleophilic acyl substitution events. In the first step, hexanoic acid is converted to hexanoyl chloride. In the second, the nitrogen atom of hydroxylamine attacks the electrophilic carbonyl carbon of the acyl chloride.

Detailed Experimental Protocols

Safety Precaution: This synthesis involves corrosive and hazardous materials. All steps must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Part A: Synthesis of Hexanoyl Chloride from Hexanoic Acid

This procedure details the conversion of hexanoic acid to hexanoyl chloride using thionyl chloride. The excess thionyl chloride and the solvent are removed under reduced pressure, and the product is purified by distillation.[5][6]

Reagents and Materials

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Properties |

| Hexanoic Acid | C₆H₁₂O₂ | 116.16 | 11.6 g (11.9 mL) | 100 | Corrosive, irritant |

| Thionyl Chloride | SOCl₂ | 118.97 | 17.9 g (10.9 mL) | 150 | Corrosive, reacts violently with water[3][7] |

| Toluene | C₇H₈ | 92.14 | 100 mL | - | Flammable, irritant |

Step-by-Step Protocol

-

Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a gas outlet connected to a base trap, e.g., NaOH solution), and a dropping funnel. Ensure the apparatus is dry.

-

Initial Charge: Charge the flask with hexanoic acid (11.6 g, 100 mmol) and toluene (50 mL).

-

Reagent Addition: Add thionyl chloride (17.9 g, 150 mmol) diluted with toluene (50 mL) to the dropping funnel.

-

Reaction: Begin stirring the hexanoic acid solution and add the thionyl chloride solution dropwise over 30 minutes. The reaction is exothermic, and gas evolution (HCl, SO₂) will be observed.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 110°C) and maintain for 3 hours.[5] The reaction can be monitored by taking small aliquots and checking for the disappearance of the carboxylic acid -OH peak in the IR spectrum.

-

Work-up: Allow the mixture to cool to room temperature. Remove the solvent and excess thionyl chloride using a rotary evaporator.

-

Purification: Purify the crude hexanoyl chloride by vacuum distillation. The product is a colorless to pale yellow liquid.[8][9] Collect the fraction boiling at approximately 151-153°C at atmospheric pressure or a lower temperature under vacuum (e.g., 45-47°C at 1.5 mmHg).[7][9] A typical yield is >95%.[5]

Part B: Synthesis of Hexanohydroxamic Acid

This protocol describes the reaction of hexanoyl chloride with hydroxylamine, generated in situ from its hydrochloride salt.[1] Temperature control is critical to prevent side reactions and decomposition.

Reagents and Materials

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Properties |

| Hexanoyl Chloride | C₆H₁₁ClO | 134.60 | 13.5 g (13.2 mL) | 100 | Corrosive, flammable, reacts with water[9][10] |

| Hydroxylamine HCl | NH₂OH·HCl | 69.49 | 8.3 g | 120 | Skin/eye irritant, potential mutagen[1] |

| Sodium Hydroxide | NaOH | 40.00 | 9.6 g | 240 | Corrosive |

| Deionized Water | H₂O | 18.02 | 150 mL | - | - |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - | Highly flammable |

| Hydrochloric Acid | HCl | 36.46 | As needed (conc.) | - | Corrosive |

Step-by-Step Protocol

-

Hydroxylamine Solution: In a 500 mL beaker, dissolve sodium hydroxide (9.6 g, 240 mmol) in deionized water (100 mL) and cool the solution to 0°C in an ice bath. In a separate flask, dissolve hydroxylamine hydrochloride (8.3 g, 120 mmol) in deionized water (50 mL).

-

Generate Free Hydroxylamine: Slowly add the hydroxylamine hydrochloride solution to the cold NaOH solution with vigorous stirring, ensuring the temperature remains below 5°C. This neutralizes the HCl and generates free hydroxylamine.

-

Setup: Place a 500 mL three-necked flask containing the freshly prepared hexanoyl chloride (13.5 g, 100 mmol) in a separate ice-salt bath and begin stirring.

-

Reaction: Add the cold aqueous hydroxylamine solution dropwise to the stirred hexanoyl chloride over 1 hour. The temperature of the reaction mixture must be maintained between 0°C and 5°C.

-

Stirring: After the addition is complete, allow the mixture to stir at 0°C for an additional 2 hours.

-

Work-up and Isolation:

-

Acidify the reaction mixture to pH ~3-4 by slowly adding concentrated hydrochloric acid. This step protonates any unreacted hydroxylamine and precipitates the product.

-

The white solid product, hexanohydroxamic acid, will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash the solid with cold deionized water.

-

-

Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water or ethyl acetate/hexane mixture, to yield pure hexanohydroxamic acid as a white crystalline solid.

Characterization of Hexanohydroxamic Acid

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

-

Melting Point: The purified product should exhibit a sharp melting point, which can be compared to literature values.

-

Qualitative Test (Ferric Chloride Test): Hydroxamic acids form characteristic deep red or violet colored complexes with ferric ions (Fe³⁺).[11][12] Dissolve a small sample of the product in ethanol and add a few drops of a 1% aqueous ferric chloride solution. The appearance of a strong color is a positive indication of the hydroxamic acid functional group.

-

Infrared (IR) Spectroscopy: The IR spectrum provides definitive structural information.[13] Key characteristic bands for hexanohydroxamic acid include:

-

~3200 cm⁻¹: O-H stretch (broad)

-

~3100 cm⁻¹: N-H stretch

-

~2850-2950 cm⁻¹: C-H stretches of the alkyl chain

-

~1640 cm⁻¹: C=O stretch (amide I band)

-

~910 cm⁻¹: N-O stretch

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the alkyl chain protons (triplets and multiplets between ~0.9-2.2 ppm), and exchangeable broad singlets for the N-H and O-H protons at a lower field.

-

¹³C NMR: Will display signals for the six carbons of the hexanoyl group, with the carbonyl carbon (C=O) appearing furthest downfield (~170 ppm).

-

Safety and Reagent Handling

-

Hexanoic Acid: Corrosive and causes skin and eye irritation. Handle in a fume hood.

-

Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water to release HCl and SO₂ gas. Must be handled in a dry environment within a fume hood.[3][7]

-

Hexanoyl Chloride: Corrosive, flammable, and reacts with moisture. Causes severe skin burns and eye damage. Store under an inert atmosphere.[9][10]

-

Hydroxylamine Hydrochloride: Can cause skin and eye irritation and may cause an allergic skin reaction. It is suspected of causing genetic defects and may damage organs through prolonged exposure. Handle with care.

-

Sodium Hydroxide: A strong base that is highly corrosive and can cause severe chemical burns.

Conclusion

The synthesis of hexanohydroxamic acid from hexanoic acid is efficiently achieved through a reliable two-step process involving the formation of an acyl chloride intermediate followed by reaction with hydroxylamine. This guide provides a detailed, scientifically grounded protocol that emphasizes mechanistic understanding and safe laboratory practices. The described methodology is robust and scalable, making it suitable for applications in academic research and industrial drug development. Proper characterization of the final product is crucial to ensure its purity and structural integrity for subsequent applications.

References

-

Reddy, A. S., & Kumar, M. S. (2019). Methods for Hydroxamic Acid Synthesis. Current Organic Chemistry, 23(9). Available at: [Link]

-

Sow, I. S. (2024). Methods for Synthesizing Hydroxamic Acids and Their Metal Complexes. European Journal of Chemistry, 15, 345-354. Available at: [Link]

-

Sow, I. S. (2024). Methods for synthesizing hydroxamic acids and their metal complexes. European Journal of Chemistry. Available at: [Link]

-

Singh, R. K., et al. (2019). Methods for Hydroxamic Acid Synthesis. ResearchGate. Available at: [Link]

-

Wang, C., et al. (2021). Diversified applications and synthesis of hydroxamic acids. RSC Advances. Available at: [Link]

-

El-Haty, M. T. (2016). The Analytical Applications And Biological Activity of Hydroxamic acids. ResearchGate. Available at: [Link]

-

Li, W., et al. (2019). Facile synthesis of O-acylhydroxamates via reaction of oxime chlorides with carboxylic acids. Organic & Biomolecular Chemistry. Available at: [Link]

-

Theato, P., et al. (2019). A general concept for the introduction of hydroxamic acids into polymers. Chemical Science. Available at: [Link]

-

Ali, E. A. (2015). Hydroxamic acids and their analytical applications. ResearchGate. Available at: [Link]

-

PrepChem. (n.d.). Synthesis of hexanoylchloride. PrepChem.com. Available at: [Link]

-

Jencks, W. P. (1958). The Reaction of Hydroxylamine with Activated Acyl Groups. I. Formation of O-Acylhydroxylamine. Journal of the American Chemical Society. Available at: [Link]

-

Harpp, D. N., et al. (1977). 2-Bromohexanoyl Chloride. Organic Syntheses, 57, 4. Available at: [Link]

-

Hopemax. (n.d.). Hexanoyl Chloride: Properties, Applications, and Quality Specifications. Hopemax. Available at: [Link]

-

Biswas, T. (2022, June 9). MCQ-230 About Hydroxyl amine & acid chloride. YouTube. Available at: [Link]

-

Filo. (n.d.). Show how to convert hexanoic acid to each amine. Filo. Available at: [Link]

-

Hage, D. S., et al. (2024). Synthesis and characterization of hydroxamic acid N,3-dihydroxy-2-naphthamide and its copper (II) complex per keto/enol forms and rare earth flotation. Minerals Engineering, 207. Available at: [Link]

-

Jones, L. W., & Sneed, M. C. (1917). THE PREPARATION OF HYDROXYLAMINE HYDROCHLORIDE AND ACETOXIME. Journal of the American Chemical Society, 39(4), 674-679. Available at: [Link]

-

Gillam, A. H., Lewis, A. G., & Andersen, R. J. (1981). Quantitative determination of hydroxamic acids. Analytical Chemistry, 53(6), 841-844. Available at: [Link]

- Foley, P. R. (1991). U.S. Patent No. 5,091,560. U.S. Patent and Trademark Office.

-

Magritek. (n.d.). Hexanoic acid upgrading into hexyl hexanoate: An efficient way to obtain a new sustainable biofuel. Magritek. Available at: [Link]

-

Ataman Kimya. (n.d.). HEXANOIC ACID. Ataman Kimya. Available at: [Link]

-

Clark, J. (2015). Converting carboxylic acids into acyl chlorides (acid chlorides). Chemguide. Available at: [Link]

Sources

- 1. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methods for synthesizing hydroxamic acids and their metal complexes | European Journal of Chemistry [eurjchem.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. youtube.com [youtube.com]

- 5. Hexanoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 6. Show how to convert hexanoic acid to each amine. | Filo [askfilo.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. prepchem.com [prepchem.com]

- 9. nbinno.com [nbinno.com]

- 10. Hexanoyl Chloride | 142-61-0 | TCI AMERICA [tcichemicals.com]

- 11. researchgate.net [researchgate.net]

- 12. oaepublish.com [oaepublish.com]

- 13. researchgate.net [researchgate.net]

A Technical Guide to Hexanohydroxamic Acid as a Metal Chelator: Principles, Protocols, and Applications

Foreword

In the landscape of medicinal chemistry and materials science, the ability to selectively bind and sequester metal ions is a cornerstone of innovation. Among the diverse classes of chelating agents, hydroxamic acids stand out for their potent and versatile metal-binding capabilities.[1][2] This guide provides an in-depth technical exploration of a specific, yet broadly applicable member of this family: Hexanohydroxamic acid. We will move beyond a mere recitation of facts to delve into the mechanistic underpinnings, practical methodologies, and therapeutic implications of this molecule. This document is intended for researchers, chemists, and drug development professionals who seek not only to understand but also to apply the principles of metal chelation in their work. We will explore the causality behind experimental design, from synthesis to the characterization of metal complexes, providing a robust framework for scientific inquiry and application.

The Hydroxamic Acid Moiety: A Privileged Metal-Binding Pharmacophore

Hydroxamic acids are a class of organic compounds characterized by the functional group R-C(=O)N(OH)-R'.[3] Their significance in science stems from their role as powerful bidentate chelators, primarily through the two oxygen atoms of the carbonyl and hydroxylamine groups.[4][5] This O,O-coordination forms a stable five-membered ring with a metal ion, a feature that nature itself has exploited in siderophores—compounds used by microorganisms to scavenge essential iron from their environment.[3]

The deprotonation of the hydroxyl group (pKa values are typically in the range of 8.5-9.5) yields a hydroxamate anion, which is the active chelating species under physiological conditions.[6][7] The strength and selectivity of this chelation are pivotal to their biological activity, particularly with transition metals like iron (Fe³⁺) and zinc (Zn²⁺).[4][5] This fundamental property is the basis for their application as inhibitors of metalloenzymes, where they can coordinate with a catalytic metal ion in the enzyme's active site, effectively blocking its function.[2][8]

Hexanohydroxamic Acid: Structure and Physicochemical Profile

Hexanohydroxamic acid (HHA), also known as hexyl hydroxamic acid, possesses a six-carbon aliphatic chain (the hexanoyl group) attached to the core hydroxamic acid moiety. This alkyl chain imparts a degree of lipophilicity, which can be critical for traversing biological membranes to reach intracellular targets.

| Property | Value | Source |

| Chemical Formula | C₆H₁₃NO₂ | - |

| Molecular Weight | 131.17 g/mol | - |

| Structure | CH₃(CH₂)₄CONHOH | - |

| Functional Group | Hydroxamic Acid | [3] |

| Chelation Site | Bidentate (O,O') | [4][5] |

| Typical pKa | ~9.0 | [6] |

The unbranched alkyl chain of HHA serves as a simple yet effective "cap" group. In the context of drug design, particularly for enzyme inhibitors, this cap group interacts with the surface or entrance of the active site cavity, contributing to the overall binding affinity and selectivity.[9]

Mechanism of Metal Chelation

The primary mechanism of chelation involves the displacement of solvent (typically water) molecules from the coordination sphere of a metal ion and the formation of coordinate bonds with the hydroxamate anion.[10] The equilibrium for a divalent metal ion (M²⁺) can be generally represented as:

M(H₂O)ₙ²⁺ + 2 R-CONHO⁻ ⇌ [M(R-CONHO)₂] + n H₂O

The reaction proceeds via the deprotonated hydroxamic acid, which forms a stable complex. For trivalent metals like Fe³⁺, a very stable 3:1 (ligand:metal) complex is often formed.[4][5]

Caption: Chelation of a metal ion (Mⁿ⁺) by Hexanohydroxamic Acid.

Note: The DOT language above is a conceptual representation. A proper chemical structure image would be used in a real scenario for clarity.

Applications in Research and Drug Development

The ability of hexanohydroxamic acid and its analogs to chelate key metal ions underpins their use in multiple therapeutic areas.

Histone Deacetylase (HDAC) Inhibition

HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression.[11] Class I, II, and IV HDACs are zinc-dependent metalloenzymes.[12] The hydroxamic acid moiety is a classic "zinc-binding group" (ZBG) that potently inhibits these enzymes by directly chelating the Zn²⁺ ion in the catalytic active site.[9][11] This action blocks substrate access and prevents the deacetylation of histone and non-histone proteins, leading to downstream effects like cell cycle arrest and apoptosis in cancer cells.[13][14] While Vorinostat (SAHA), an approved anticancer drug, has a more complex structure, simpler molecules like HHA serve as crucial tool compounds for studying the fundamental requirements of HDAC inhibition.[4][13]

Caption: HHA inhibits HDACs by chelating the active site Zn²⁺ ion.

Iron Chelation Therapy

Iron overload is a serious condition that can result from genetic disorders or frequent blood transfusions.[15] Excess iron is toxic, catalyzing the formation of reactive oxygen species that damage tissues.[16] Hydroxamic acids are excellent Fe³⁺ chelators and have been developed as therapeutic agents to bind excess iron, forming soluble complexes that can be excreted from the body.[15][17] Polymeric hydrogels containing hydroxamic acid groups have been synthesized as potential non-absorbed chelators for sequestering dietary iron in the gastrointestinal tract.[18] HHA can be used as a model compound to study the efficacy and transport of small-molecule iron chelators.

Experimental Section: Methodologies and Protocols

The following protocols provide a framework for the synthesis and characterization of hexanohydroxamic acid and its metal complexes.

Protocol: Synthesis of Hexanohydroxamic Acid

This method is adapted from established procedures for converting carboxylic esters to hydroxamic acids.[6][19]

Principle: This synthesis involves the nucleophilic acyl substitution of a methyl hexanoate ester with hydroxylamine. The reaction is typically performed under basic conditions to deprotonate the hydroxylamine hydrochloride salt, generating the more nucleophilic free hydroxylamine.

Materials:

-

Methyl hexanoate

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Methanol (anhydrous)

-

Concentrated sulfuric acid or hydrochloric acid (for acidification)

-

Standard laboratory glassware, magnetic stirrer, and heating mantle/oil bath

-

Rotary evaporator

Procedure:

-

Preparation of Hydroxylamine Solution: In a round-bottom flask, dissolve 1.2 equivalents of hydroxylamine hydrochloride in anhydrous methanol.

-

Base Addition: To the stirred solution, slowly add a solution of 1.25 equivalents of NaOH or KOH in methanol. A precipitate of NaCl or KCl will form. Stir for 30 minutes at room temperature.

-

Scientist's Note: The addition of a strong base is crucial to generate the free hydroxylamine (NH₂OH), which is a much stronger nucleophile than its protonated salt form.

-

-

Reactant Addition: Add 1.0 equivalent of methyl hexanoate to the methanolic hydroxylamine mixture.

-

Reaction: Heat the mixture to a gentle reflux (around 50-60°C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup and Isolation: a. Cool the reaction mixture to room temperature. b. Remove the precipitated salt by filtration. c. Evaporate the methanol from the filtrate under reduced pressure using a rotary evaporator. d. Re-dissolve the resulting residue in water and cool in an ice bath. e. Carefully acidify the aqueous solution with concentrated H₂SO₄ or HCl to pH ~3-4. Hexanohydroxamic acid will precipitate as a white solid.

-

Rationale: Acidification protonates the hydroxamate, reducing its water solubility and causing it to precipitate, which is a key purification step. f. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

-

-

Purity Check: The purity of the final product can be assessed by its melting point and confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR). A characteristic qualitative test is the addition of an acidic FeCl₃ solution, which should produce a deep burgundy or violet color, indicating the presence of the hydroxamic acid moiety.

Protocol: Spectrophotometric Characterization of Metal Chelation

Principle: Many transition metal-hydroxamate complexes are intensely colored, allowing their formation to be monitored using UV-Visible spectrophotometry. By observing the appearance of a new absorbance band in the visible spectrum upon mixing the metal ion and HHA, chelation can be qualitatively and quantitatively assessed.[20][21]

Materials:

-

Synthesized Hexanohydroxamic acid (HHA)

-

Metal salts (e.g., FeCl₃, ZnCl₂, CuCl₂)

-

Appropriate solvent (e.g., ethanol, buffered aqueous solution)

-

UV-Visible Spectrophotometer and cuvettes

Procedure:

-

Stock Solutions: Prepare stock solutions of HHA and the metal salt(s) of known concentrations in the chosen solvent.

-

Blank Measurement: Use the pure solvent as a blank to zero the spectrophotometer.

-

Individual Spectra: Record the absorbance spectrum of a dilute solution of the metal salt alone and HHA alone. Note any existing absorbance peaks.

-

Complex Formation: Mix the HHA solution with the metal salt solution (e.g., in a 2:1 molar ratio for Zn²⁺ or 3:1 for Fe³⁺). Allow the solution to equilibrate for 5-10 minutes.

-

Complex Spectrum: Record the absorbance spectrum of the mixture.

-

Analysis: Compare the spectra. The formation of a new, strong absorbance peak, particularly in the 400-600 nm range, is indicative of the formation of a metal-HHA complex. The wavelength of maximum absorbance (λ_max) is characteristic of the complex.

Protocol: Determination of Binding Stoichiometry using Job's Plot

Principle: The method of continuous variation, or Job's plot, is a classic technique to determine the stoichiometry of a binding interaction.[21] It involves preparing a series of solutions where the mole fraction of the ligand (HHA) and metal (M) varies, but the total molar concentration ([HHA] + [M]) is kept constant. The absorbance at the λ_max of the complex is plotted against the mole fraction of the ligand. The peak of the resulting curve corresponds to the stoichiometry of the complex.

Procedure:

-

Equimolar Stock Solutions: Prepare stock solutions of HHA and the metal salt of the exact same molar concentration (C).

-

Prepare Series of Solutions: In a series of test tubes or vials, prepare mixtures of the two stock solutions such that the total volume is constant (e.g., 10 mL), but the volume ratios vary (e.g., 0:10, 1:9, 2:8, ..., 9:1, 10:0 of HHA:Metal).

-

Measure Absorbance: For each solution, measure the absorbance at the predetermined λ_max of the complex.

-

Correct for Background: If the individual reactants absorb at this wavelength, a corrected absorbance (Y) must be calculated: Y = A_measured - (A_HHA + A_Metal).

-

Plot and Interpret: Plot the corrected absorbance (Y) versus the mole fraction of HHA (X_HHA = [HHA] / ([HHA] + [M])). The maximum of the plot indicates the mole fraction at which the complex concentration is highest, revealing the stoichiometry. For example, a peak at X_HHA = 0.67 suggests a 2:1 (HHA:Metal) complex, while a peak at X_HHA = 0.5 suggests a 1:1 complex.[21]

Conclusion and Future Outlook

Hexanohydroxamic acid, while structurally simple, embodies the powerful metal-chelating properties that make its chemical class so valuable in science and medicine. It serves as an exemplary model for understanding the inhibition of zinc-dependent metalloenzymes like HDACs and for exploring strategies to mitigate iron-overload toxicity. The experimental protocols detailed herein provide a reliable foundation for researchers to synthesize, characterize, and quantify the interactions of this versatile chelator. As the demand for more selective and potent metalloenzyme inhibitors grows, a deep, mechanistic understanding of foundational molecules like hexanohydroxamic acid will remain indispensable for the rational design of next-generation therapeutics.

References

- A review on Hydroxamic Acids: Widespectrum Chemotherapeutic Agents. (2020).

- A review on Hydroxamic Acids: Widespectrum Chemotherapeutic Agents. (n.d.). NAUN.

- Methods for Hydroxamic Acid Synthesis. (n.d.). PMC, PubMed Central, NIH.

- Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applic

- Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. (2021).

- [Octanhydroxamate of iron: synthesis, analysis and investig

- Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. (2021).

- Hydroxamic acid. (n.d.). Wikipedia.

- Evaluation of polymeric hydroxamic acid iron chelators for tre

- Preparation method of hydroxamic acid or hydroxamic acid salt. (n.d.).

- Hydroxamic acid-containing hydrogels for nonabsorbed iron chelation therapy: synthesis, characterization, and biological evalu

- [Synthesis of hydroxamic acids and study of their complexes with iron (II) and (III) ions]. (n.d.). PubMed.

- Hydroxamic Acid as a Potent Metal-Binding Group for Inhibiting Tyrosinase. (n.d.). PMC.

- Hydroxamic acid – A novel molecule for anticancer therapy. (n.d.). PMC, PubMed Central.

- Stability constants of metal complexes and their applic

- Spectrophotometric Analysis of Stability Constants of Benzohydroxamic Acid Complexes with Fe(III), Co(II), and Cu. (n.d.). Unknown Source.

- The histone deacetylase inhibitor suberoylanilide hydroxamic acid induces apoptosis via induction of 15-lipoxygenase-1 in colorectal cancer cells. (2004). PubMed.

- Analytical Application of Aminohydroxamic Acids. (n.d.). INIS-IAEA.

- Hydroxamic Acid-Based Histone Deacetylase (HDAC) Inhibitors Bearing a Pyrazole Scaffold and a Cinnamoyl Linker. (2019). NIH.

- Metal Chel

- Application of Benzohydroxamic Acid in HDAC Inhibitor Assays: Application Notes and Protocols. (n.d.). Benchchem.

- Role of Hydroxamate-Based Histone Deacetylase Inhibitors (Hb-HDACIs) in the Treatment of Solid Malignancies. (n.d.). MDPI.

Sources

- 1. researchgate.net [researchgate.net]

- 2. naun.org [naun.org]

- 3. Hydroxamic acid - Wikipedia [en.wikipedia.org]

- 4. air.unimi.it [air.unimi.it]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hydroxamic Acid as a Potent Metal-Binding Group for Inhibiting Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. chemistry.du.ac.in [chemistry.du.ac.in]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Hydroxamic acid – A novel molecule for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The histone deacetylase inhibitor suberoylanilide hydroxamic acid induces apoptosis via induction of 15-lipoxygenase-1 in colorectal cancer cells [pubmed.ncbi.nlm.nih.gov]

- 14. Hydroxamic Acid-Based Histone Deacetylase (HDAC) Inhibitors Bearing a Pyrazole Scaffold and a Cinnamoyl Linker - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Evaluation of polymeric hydroxamic acid iron chelators for treatment of iron overload - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. aocs.org [aocs.org]

- 17. [Octanhydroxamate of iron: synthesis, analysis and investigation of stability] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Hydroxamic acid-containing hydrogels for nonabsorbed iron chelation therapy: synthesis, characterization, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. CN103922968B - Preparation method of hydroxamic acid or hydroxamic acid salt - Google Patents [patents.google.com]

- 20. [Synthesis of hydroxamic acids and study of their complexes with iron (II) and (III) ions] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. ijsr.net [ijsr.net]

A Technical Guide to the Preliminary Screening of Hexanohydroxamic Acid Activity

This guide provides a comprehensive framework for the preliminary in vitro screening of hexanohydroxamic acid, a molecule of interest for its potential therapeutic activities. Designed for researchers, scientists, and drug development professionals, this document eschews a rigid template in favor of a logically structured narrative that prioritizes scientific integrity and actionable insights. Every protocol herein is presented as a self-validating system, grounded in established scientific principles and supported by authoritative references.

Introduction: The Therapeutic Potential of Hydroxamic Acids

Hydroxamic acids, characterized by the -C(=O)N(OH)- functional group, are a class of organic compounds with a remarkable breadth of biological activities.[1] Their ability to chelate metal ions is central to many of their pharmacological effects, particularly the inhibition of metalloenzymes.[2] This has led to the exploration of hydroxamic acid derivatives as anti-cancer, antimicrobial, and anti-inflammatory agents. Hexanohydroxamic acid, as a member of this family, warrants a systematic preliminary screening to elucidate its specific bioactivities. This guide outlines a multi-pronged approach to assess its potential as a histone deacetylase (HDAC) inhibitor, a cytotoxic agent against cancer cells, and an antimicrobial compound.

Part 1: Unveiling Anticancer Potential: Cytotoxicity and Mechanistic Assays

The initial evaluation of a novel compound for anticancer activity hinges on its ability to inhibit cancer cell growth and induce cell death. We will employ a tiered approach, beginning with broad cytotoxicity screening and progressing to more specific mechanistic assays.

Primary Screening: Assessing General Cytotoxicity

Two robust and widely used colorimetric assays form the cornerstone of our primary cytotoxicity screening: the MTT and LDH assays. These assays provide a quantitative measure of cell viability and membrane integrity, respectively.

The MTT assay is a reliable method to assess cell metabolic activity, which is an indicator of cell viability.[3] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[4] The intensity of the purple color is directly proportional to the number of viable cells.[3]

Experimental Protocol: MTT Assay [5][6]

-

Cell Seeding:

-

Seed cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well.

-

Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of hexanohydroxamic acid in a suitable solvent (e.g., DMSO, PBS).

-

Treat the cells with varying concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM).

-

Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

-

-

Incubation:

-

Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

-

Formazan Solubilization:

-

Carefully remove the culture medium.

-

Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value.

-

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[7] LDH is a stable cytosolic enzyme that is released upon plasma membrane damage, making it a reliable indicator of cell lysis.[7]

Experimental Protocol: LDH Cytotoxicity Assay [8][9]

-

Cell Seeding and Treatment:

-

Follow the same cell seeding and compound treatment steps as in the MTT assay.

-

Include three sets of controls:

-

Vehicle Control: Cells treated with the solvent only (spontaneous LDH release).

-

Positive Control: Cells treated with a lysis buffer (e.g., 1% Triton X-100) to induce maximum LDH release.

-

Medium Background Control: Culture medium without cells.

-

-

-

Supernatant Collection:

-

After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

-

Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

-

LDH Reaction:

-

Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains a substrate and a catalyst).

-

Add 50 µL of the reaction mixture to each well containing the supernatant.

-

-

Incubation:

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

-

Stop Reaction and Absorbance Measurement:

-

Add 50 µL of the stop solution provided in the kit.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the medium background control from all other readings.

-

Calculate the percentage of cytotoxicity using the following formula:

-

% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

-

-

Mechanistic Insight: Histone Deacetylase (HDAC) Inhibition Assay

Many hydroxamic acids are known to be potent inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression.[10][11] Dysregulation of HDAC activity is a hallmark of many cancers, making HDAC inhibitors a promising class of anticancer drugs.[10][12] A fluorometric assay is a sensitive and high-throughput method to screen for HDAC inhibitory activity.[13][14]

Experimental Protocol: Fluorometric HDAC Inhibition Assay [13][14][15][16][17]

-

Reagent Preparation:

-

Prepare the HDAC substrate, developer, and assay buffer according to the kit manufacturer's instructions.

-

Prepare a serial dilution of hexanohydroxamic acid.

-

Use a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.

-

-

Assay Reaction:

-

In a 96-well black plate, add the following to each well:

-

HDAC enzyme (e.g., HeLa nuclear extract or a purified HDAC isoform).

-

Assay buffer.

-

Hexanohydroxamic acid at various concentrations or the positive control.

-

-

Incubate for 10-15 minutes at 37°C.

-

Add the fluorogenic HDAC substrate to initiate the reaction.

-

-

Incubation:

-

Incubate the plate at 37°C for 30-60 minutes.

-

-

Development:

-

Add the developer solution to each well to stop the enzymatic reaction and generate the fluorescent signal.

-

Incubate at room temperature for 15-20 minutes.

-

-

Fluorescence Measurement:

-

Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).

-

-

Data Analysis:

-

Calculate the percentage of HDAC inhibition for each concentration of hexanohydroxamic acid.

-

Determine the IC₅₀ value.

-

Data Presentation: Anticancer Activity of Hydroxamic Acid Derivatives

The following table summarizes representative IC₅₀ values for various hydroxamic acid derivatives against different cancer cell lines, providing a benchmark for evaluating the potency of hexanohydroxamic acid.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 3-amino-5-methyl benzohydroxamic acid | A549 (Lung) | 0.78 mM | [18] |

| 3-amino-5-methyl benzohydroxamic acid | HeLa (Cervical) | 0.25 mM | [18] |

| Bicyclic Hydroxamic Acid 3e | PC-3 (Prostate) | 23.38 ± 0.9 | [19] |

| Bicyclic Hydroxamic Acid 3e | SKLU-1 (Lung) | 9.31 ± 0.1 | [19] |

| Organoselenium Hybrid 8 | HepG2 (Liver) | 7.57 ± 0.5 | [20] |

| Organoselenium Hybrid 8 | MCF-7 (Breast) | 9.86 ± 0.7 | [20] |

Visualization: HDAC Inhibition Signaling Pathway

The inhibition of HDACs leads to the hyperacetylation of histones and other non-histone proteins, which in turn affects various cellular processes, including gene transcription, cell cycle progression, and apoptosis. The following diagram illustrates the central role of HDACs in these pathways.

Caption: Simplified workflow of HDAC inhibition by hexanohydroxamic acid.

Part 2: Exploring Antimicrobial Efficacy

Hydroxamic acids have demonstrated activity against a range of pathogenic bacteria and fungi.[21] Preliminary screening for antimicrobial properties is therefore a critical step in characterizing hexanohydroxamic acid.

Antibacterial Susceptibility Testing

The broth microdilution method is a quantitative and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[22][23]

Experimental Protocol: Broth Microdilution for Antibacterial Susceptibility [22][23][24][25]

-

Inoculum Preparation:

-

Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard.

-

-

Serial Dilution of Compound:

-

In a 96-well microtiter plate, perform a two-fold serial dilution of hexanohydroxamic acid in the broth medium.

-

-

Inoculation:

-

Inoculate each well with the standardized bacterial suspension.

-

Include a growth control (no compound) and a sterility control (no bacteria).

-

-

Incubation:

-

Incubate the plate at 37°C for 16-20 hours.

-

-

MIC Determination:

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Antifungal Susceptibility Testing

The disk diffusion method is a simple and effective preliminary screening tool for assessing the antifungal activity of a compound.[26][27]

Experimental Protocol: Disk Diffusion for Antifungal Susceptibility [26][27][28][29][30]

-

Inoculum Preparation:

-

Prepare a standardized inoculum of the test fungus (e.g., Candida albicans, Aspergillus niger) and spread it evenly onto an agar plate (e.g., Mueller-Hinton agar with 2% glucose and 0.5 µg/mL methylene blue).

-

-

Disk Application:

-

Impregnate sterile paper disks with a known concentration of hexanohydroxamic acid.

-

Place the disks onto the surface of the inoculated agar plate.

-

Include a blank disk (solvent only) as a negative control and a disk with a known antifungal agent (e.g., fluconazole) as a positive control.

-

-

Incubation:

-

Incubate the plate at an appropriate temperature (e.g., 30-35°C) for 24-48 hours.

-

-

Zone of Inhibition Measurement:

-

Measure the diameter of the clear zone around each disk where fungal growth is inhibited. The size of the zone is indicative of the compound's antifungal activity.

-

Data Presentation: Antimicrobial Activity of Hydroxamic Acids

The following table presents a selection of reported MIC values for different hydroxamic acid derivatives against various bacterial and fungal strains.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Phenylalanine derivative 4a | Chromobacterium violaceum | 7.12 ± 2.11 | [31] |

| Pyrimidine-5-carboxylic acid hydroxamide | Staphylococcus aureus | - | [21] |

| Pyrimidine-5-carboxylic acid hydroxamide | Aspergillus niger | - | [21] |

Visualization: Antimicrobial Screening Workflow

The following diagram outlines the general workflow for the preliminary screening of the antimicrobial activity of hexanohydroxamic acid.

Caption: General workflow for antimicrobial screening of hexanohydroxamic acid.

Conclusion and Future Directions

This guide provides a foundational framework for the preliminary in vitro screening of hexanohydroxamic acid. The outlined protocols for assessing anticancer and antimicrobial activities are designed to be robust, reproducible, and grounded in established scientific principles. The data generated from these assays will provide critical insights into the bioactivity profile of hexanohydroxamic acid, informing decisions for further investigation. Positive results from this preliminary screening would warrant more advanced studies, including evaluation against a broader panel of cancer cell lines and microbial strains, investigation of specific molecular targets, and eventual progression to in vivo models.

References

- Al-Sanea, M. M., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel Hydroxamic Acid-Based Organoselenium Hybrids. Molecules, 28(5), 2311.

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

- Sleiman, D., et al. (2021). The Role of HDACs in the Response of Cancer Cells to Cellular Stress and the Potential for Therapeutic Intervention. International Journal of Molecular Sciences, 22(16), 8884.

- Mottamal, M., et al. (2015). Histone Deacetylase Inhibitors in Cancer Therapy. Oncotarget, 6(16), 11462-11476.

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

Public Health England. (2020). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. Retrieved from [Link]

-

MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]

- Lewis, R. E., & Kontoyiannis, D. P. (2014). Antifungal Susceptibility Testing: Current Approaches. Clinical Infectious Diseases, 59(4), 547-553.

-

Wikipedia. (n.d.). Broth microdilution. Retrieved from [Link]

-

3H Biomedical. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]

- Li, Y., & Seto, E. (2016). Mechanisms of HDACs in cancer development. Frontiers in Bioscience (Landmark Edition), 21(7), 1305-1328.

-

World Organisation for Animal Health. (2025). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]

-

Bio-protocol. (n.d.). Broth microdilution susceptibility testing. Retrieved from [Link]

- Zhang, Y., et al. (2020). The emerging roles of HDACs and their therapeutic implications in cancer.

-

Creative Diagnostics. (n.d.). Histone Deacetylase Pathway. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2012). Antimicrobial activity of newly synthesized hydroxamic acid of pyrimidine-5-carboxylic acid and its complexes with Cu(II). Retrieved from [Link]

-

Protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]

- Socha, A. M., et al. (2013). Development of Hydroxamic Acid Compounds for Inhibition of Metallo-β-Lactamase from Bacillus anthracis. Bioorganic & Medicinal Chemistry, 21(19), 5878-5884.

- Pfaller, M. A., et al. (2010). A Practical Guide to Antifungal Susceptibility Testing. Clinical Microbiology Reviews, 23(2), 345-357.

-

EpigenTek. (n.d.). HDAC Activity/Inhibition Assay Kit (Fluorometric). Retrieved from [Link]

-

InvivoGen. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Retrieved from [Link]

-

EpigenTek. (n.d.). Epigenase HDAC Activity/Inhibition Direct Assay Kit (Fluorometric). Retrieved from [Link]

-

Clinical and Laboratory Standards Institute. (2004). Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts; Approved Guideline. Retrieved from [Link]

-

National Center for Biotechnology Information. (2016). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. Retrieved from [Link]

-

ResearchGate. (n.d.). Known mechanisms and signaling pathways involved in histone deacetylase.... Retrieved from [Link]

-

ResearchGate. (n.d.). Schematic diagram of a HDAC inhibitor and its active functionality. Retrieved from [Link]

-

NAUN. (2020). A review on Hydroxamic Acids: Widespectrum Chemotherapeutic Agents. Retrieved from [Link]

-

ResearchGate. (n.d.). HDAC activity inhibition decreases components of signaling pathways.... Retrieved from [Link]

-

ConnectSci. (n.d.). A disc test of antifungal susceptibility. Retrieved from [Link]

-

Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Identification of novel phenylalanine derivatives bearing a hydroxamic acid moiety as potent quorum sensing inhibitors. Retrieved from [Link]

-

PubMed. (2005). Antimicrobial activity of some hydroxamic acids. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Antimicrobial activity of some hydroxamic acids. Retrieved from [Link]

-

ACS Publications. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications | ACS Omega. Retrieved from [Link]

-

PubMed. (2022). Synthesis and Anticancer Potential of New Hydroxamic Acid Derivatives as Chemotherapeutic Agents. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Design, Synthesis, and Biological Evaluation of Novel Hydroxamic Acid-Based Organoselenium Hybrids. Retrieved from [Link]

-

MDPI. (2021). Antimicrobial Activity and LC-MS Data Comparison from Lichen Parmotrema praesorediosum in Bangi, Selangor, Malaysia. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Exploration of Structure-Activity Relationship Using Integrated Structure and Ligand Based Approach: Hydroxamic Acid-Based HDAC Inhibitors and Cytotoxic Agents. Retrieved from [Link]

-

SciELO México. (2017). Synthesis of New Bicyclic Hydroxamic Acids with Cytotoxic Activity. Retrieved from [Link]

-

ResearchGate. (n.d.). Values of the IC 50 's (µM) cytotoxic effect of hydroxamic acids with bicyclic pinane backbone. Retrieved from [Link]

-

ResearchGate. (n.d.). IC50 values of a, b and c molecules and healthy fibroblast, A549, and.... Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Antimycobacterial Activities of Hydroxamic Acids and Their Iron(II/III), Nickel(II), Copper(II) and Zinc(II) Complexes. Retrieved from [Link]

Sources

- 1. Antimicrobial activity of some hydroxamic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. clyte.tech [clyte.tech]

- 4. broadpharm.com [broadpharm.com]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. LDH cytotoxicity assay [protocols.io]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Mechanisms of HDACs in cancer development [frontiersin.org]

- 13. abcam.co.jp [abcam.co.jp]

- 14. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. resources.novusbio.com [resources.novusbio.com]

- 16. epigentek.com [epigentek.com]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

- 18. Synthesis and Anticancer Potential of New Hydroxamic Acid Derivatives as Chemotherapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis of New Bicyclic Hydroxamic Acids with Cytotoxic Activity [scielo.org.mx]

- 20. Design, Synthesis, and Biological Evaluation of Novel Hydroxamic Acid-Based Organoselenium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 21. jocpr.com [jocpr.com]

- 22. Broth Microdilution | MI [microbiology.mlsascp.com]

- 23. Broth microdilution - Wikipedia [en.wikipedia.org]

- 24. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 25. rr-asia.woah.org [rr-asia.woah.org]

- 26. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 27. hardydiagnostics.com [hardydiagnostics.com]

- 28. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 29. webstore.ansi.org [webstore.ansi.org]

- 30. connectsci.au [connectsci.au]

- 31. Identification of novel phenylalanine derivatives bearing a hydroxamic acid moiety as potent quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

understanding the basic properties of Hexanohydroxamic acid

An In-Depth Technical Guide to the Core Properties of Hexanohydroxamic Acid

Introduction: Unveiling a Foundational Pharmacophore

Hexanohydroxamic acid (HHA), also known as N-hydroxyhexanamide, represents a quintessential example of the hydroxamic acid class of organic compounds. Characterized by the functional group -C(=O)N(OH)R, hydroxamic acids have emerged from relative obscurity to become a cornerstone in medicinal chemistry and drug development.[1] Their profound significance stems from a unique chemical architecture that confers a potent ability to chelate metal ions, particularly zinc (Zn²⁺) and iron (Fe³⁺).[2] This property makes them highly effective inhibitors of metalloenzymes, a diverse superfamily of proteins critical to countless physiological and pathological processes.

While more complex derivatives like Vorinostat (SAHA) and Panobinostat are now FDA-approved cancer therapeutics, their efficacy is fundamentally rooted in the same hydroxamic acid moiety found in HHA.[2][3] Therefore, a comprehensive understanding of the basic physicochemical properties, synthesis, mechanism of action, and biological context of a simple, archetypal molecule like hexanohydroxamic acid is indispensable for researchers, scientists, and drug development professionals. This guide provides an in-depth technical examination of HHA, serving as a foundational resource for those seeking to innovate within the expansive field of metalloenzyme inhibition.